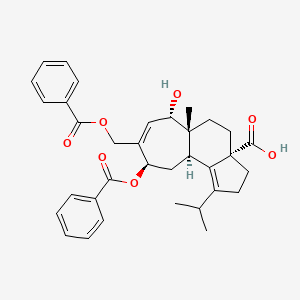Scabronine B
CAS No.:
Cat. No.: VC1824240
Molecular Formula: C34H38O7
Molecular Weight: 558.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C34H38O7 |
|---|---|
| Molecular Weight | 558.7 g/mol |
| IUPAC Name | (3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid |
| Standard InChI | InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1 |
| Standard InChI Key | RIFCQBXYULQNTC-MVKHKYTLSA-N |
| Isomeric SMILES | CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
| Canonical SMILES | CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Structure and Properties
Scabronine B is a diterpenoid with the molecular formula C34H38O7 and a molecular weight of 558.7 g/mol . The compound features a complex tricyclic structure with multiple functional groups, including benzoyloxy and hydroxyl moieties.
Structural Characteristics
The full chemical name of Scabronine B is (3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid . The structure contains:
-
A fused ring system with cyclohepta[g]indene core
-
Two benzoyloxy groups
-
A hydroxyl group
-
A carboxylic acid moiety
-
An isopropyl substituent
Physical and Chemical Properties
Table 1: Physicochemical Properties of Scabronine B
| Property | Value |
|---|---|
| Molecular Formula | C34H38O7 |
| Molecular Weight | 558.7 g/mol |
| SMILES | O=C(c1ccccc1)OCC1=CC@H[C@]2(C@HC1=C(CC[C@@]1(CC2)C(=O)O)C(C)C)C |
| InChI | InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1 |
| InChIKey | RIFCQBXYULQNTC-MVKHKYTLSA-N |
| Classification | Prenol lipid, Diterpenoid |
The compound was first characterized and documented in the scientific literature in 2006, with subsequent modifications to its entry in 2025 .
Natural Sources and Isolation
Fungal Sources
Scabronine B has been isolated primarily from basidiomycete fungi, particularly from the following species:
These fungi have been traditionally used in folk medicine in various parts of Asia, particularly Japan, suggesting potential medicinal properties.
Isolation Methods
The extraction and isolation of Scabronine B typically involves:
-
Collection and drying of fungal fruiting bodies
-
Extraction with methanol or ethanol
-
Fractionation using silica gel column chromatography
-
Further purification using HPLC techniques
The compound is often isolated alongside other related diterpenoids, including other Scabronines and Sarcodonins, suggesting a common biosynthetic pathway in these mushroom species .
Relationship to Other Scabronines
The Scabronine Family
Scabronine B belongs to a larger family of diterpenoids isolated from Sarcodon species. The Scabronine family comprises several related compounds including Scabronines A-H, J-M, and others .
Table 2: Comparison of Major Scabronine Compounds
Structural Classification
Scabronine B, like other members of the Scabronine family, belongs to the broader class of cyathane diterpenoids. These compounds are characterized by a 5-6-7 tricyclic core structure, although the exact arrangement may vary within the family .
Chemical Synthesis and Studies
The synthesis of related cyathane diterpenoids typically involves:
-
Construction of the tricyclic core structure
-
Stereoselective introduction of functional groups
-
Late-stage modifications to install specific side chains and reactive groups
Research Challenges and Future Directions
Analytical Challenges
The complex structure of Scabronine B presents challenges for both isolation and characterization. Advanced spectroscopic techniques including 2D NMR, high-resolution mass spectrometry, and X-ray crystallography have been essential for elucidating its structure .
Future Research Directions
Several promising avenues for future research on Scabronine B include:
-
Comprehensive evaluation of biological activities, particularly neurotrophic and anti-tumor properties
-
Development of efficient synthetic routes to enable larger-scale availability
-
Structure-activity relationship studies to identify key pharmacophores
-
Investigation of potential therapeutic applications, especially for neurodegenerative disorders
-
Exploration of biosynthetic pathways in producing organisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume